molecular formula C11H13N3O2 B8244705 N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide

N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide

Cat. No.: B8244705
M. Wt: 219.24 g/mol
InChI Key: HDHBLIPDCDDSST-UHFFFAOYSA-N
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Description

N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide is a chemical compound belonging to the class of organic compounds known as quinolines. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene, but with two nitrogen atoms replacing two carbon atoms in the ring. This compound is characterized by its unique molecular structure, which includes an amino group, a keto group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide typically involves multiple steps, starting with the formation of the quinoline core. One common synthetic route is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline derivative is then further modified to introduce the amino and acetamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide is used as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory and antimicrobial agent. Its ability to modulate biological pathways makes it a target for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Quinoline: A basic structure similar to N-(8-amino-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide, but without the amino and acetamide groups.

  • Indole: Another heterocyclic compound with a structure similar to quinoline, but with a different arrangement of nitrogen atoms.

  • Isoquinoline: A structural isomer of quinoline, with a different arrangement of the nitrogen atoms in the ring.

Uniqueness: this compound is unique due to its combination of amino, keto, and acetamide groups, which confer specific chemical and biological properties not found in other similar compounds. This combination allows for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(8-amino-2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6(15)13-9-5-7-3-2-4-8(12)10(7)14-11(9)16/h2-4,9H,5,12H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHBLIPDCDDSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2=C(C(=CC=C2)N)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(6-Bromo-8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide (15 g) was suspended in ethanol (150 mL), and ammonium formate (28.8 g) and 10% Pd—C (water content: 53%) (1.5 g) were added thereto. The mixture was heated at 80° C. while being stirred for 30 minutes, and water (150 mL) and ethanol (150 mL) were added thereto, followed by filtration while being heated. The filtrate was concentrated under reduced pressure, and the formed precipitates were recovered through filtration. The thus-obtained solid was washed with ethanol and diisopropyl ether, followed by drying, whereby the title compound (8.5 g) was yielded.
Name
N-(6-Bromo-8-nitro-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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